molecular formula C19H36N2O5S B12743264 L58U359Ups CAS No. 663613-38-5

L58U359Ups

Katalognummer: B12743264
CAS-Nummer: 663613-38-5
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: CXEJVQVBPBUOMW-LVOWXTAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L58U359Ups is a synthetic compound with the molecular formula C19H36N2O5S and a molecular weight of 404565 It is known for its complex stereochemistry, featuring eight defined stereocenters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L58U359Ups involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistryCommon reagents used in the synthesis include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid .

Industrial Production Methods

Industrial production of this compound often employs hydrothermal carbonization methods due to their advantages, such as lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods are preferred for their efficiency and environmental benefits.

Analyse Chemischer Reaktionen

Types of Reactions

L58U359Ups undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents and acidic conditions are often employed. Reduction reactions typically require strong reducing agents and anhydrous conditions. Substitution reactions may involve a variety of nucleophiles or electrophiles under both acidic and basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

L58U359Ups can be compared with other similar compounds based on its chemical structure and biological activities. Some similar compounds include:

This compound stands out due to its unique combination of stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

663613-38-5

Molekularformel

C19H36N2O5S

Molekulargewicht

404.6 g/mol

IUPAC-Name

(2S,4R)-N-[(1R)-2-methyl-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpiperidine-2-carboxamide

InChI

InChI=1S/C19H36N2O5S/c1-5-6-11-7-8-20-12(9-11)18(25)21-13(10(2)3)17-15(23)14(22)16(24)19(26-17)27-4/h10-17,19-20,22-24H,5-9H2,1-4H3,(H,21,25)/t11-,12+,13-,14+,15-,16-,17-,19-/m1/s1

InChI-Schlüssel

CXEJVQVBPBUOMW-LVOWXTAFSA-N

Isomerische SMILES

CCC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)C

Kanonische SMILES

CCCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.